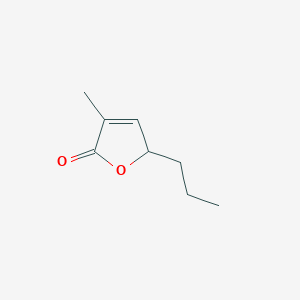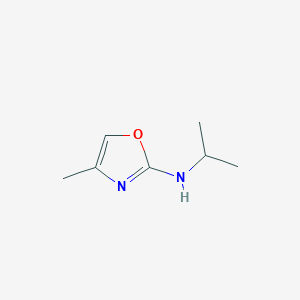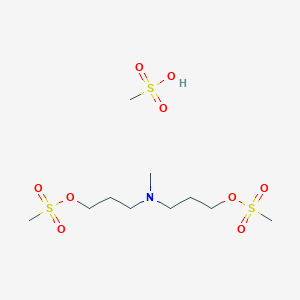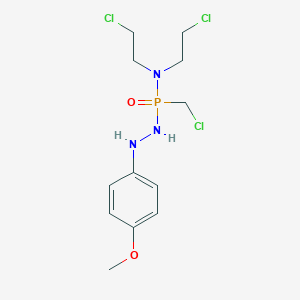![molecular formula C18H12N2OS2 B14633638 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline CAS No. 52979-03-0](/img/structure/B14633638.png)
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate thiol and naphthylthio compounds. The reaction conditions often include the use of organic solvents such as acetic acid or ethanol, and the process may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods utilize optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted quinazoline compounds. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline include other quinazoline derivatives such as:
- 2-Hydroxy-4-mercapto-6-phenylquinazoline
- 2-Hydroxy-4-mercapto-6-methylquinazoline
- 2-Hydroxy-4-mercapto-6-chloroquinazoline
Uniqueness
What sets this compound apart from its similar compounds is its unique naphthylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, leading to improved biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
52979-03-0 |
|---|---|
Formule moléculaire |
C18H12N2OS2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-naphthalen-2-ylsulfanyl-4-sulfanylidene-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H12N2OS2/c21-18-19-16-8-7-14(10-15(16)17(22)20-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
Clé InChI |
RPOQYWYDNQJGHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)




![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

